N-(4-butoxybenzyl)-1H-indazol-5-amine
Overview
Description
N-(4-butoxybenzyl)-1H-indazol-5-amine is a chemical compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a butoxybenzyl group attached to the nitrogen atom of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butoxybenzyl)-1H-indazol-5-amine typically involves the reaction of 4-butoxybenzyl chloride with 1H-indazol-5-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amine group of 1H-indazol-5-amine attacks the electrophilic carbon of the 4-butoxybenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced chromatographic techniques are often employed for the purification of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-butoxybenzyl)-1H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and nitroso derivatives.
Reduction: Reduction of the nitro group in this compound can lead to the formation of amino derivatives.
Substitution: The indazole ring in this compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products
The major products formed from these reactions include nitro, nitroso, and amino derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-butoxybenzyl)-1H-indazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interaction with various biological targets and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-butoxybenzyl)-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-butoxybenzyl)-1H-indazol-5-amine can be compared with other similar compounds, such as:
- 4-butoxybenzyl alcohol
- 4-butoxybenzyl chloride
- 4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide
These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its indazole core, which imparts distinct biological activities and chemical properties.
Biological Activity
N-(4-butoxybenzyl)-1H-indazol-5-amine is a chemical compound classified as an indazole derivative, notable for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Overview of this compound
This compound features a butoxybenzyl group attached to the nitrogen atom of the indazole ring. Indazole derivatives are recognized for their ability to interact with various biological targets, making them significant in medicinal chemistry and drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, influencing various biological pathways. The precise mechanisms depend on the context in which the compound is applied, but it generally involves:
- Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes, which can lead to altered cellular signaling pathways.
- Receptor Binding : It may bind to various receptors, impacting physiological responses.
Biological Activities
Research indicates that this compound exhibits several key biological activities:
- Anti-inflammatory Effects : Studies have shown that indazole derivatives can inhibit nitric oxide production in LPS-induced RAW264.7 cells, suggesting potential anti-inflammatory properties .
- Cytotoxicity : Various indazole derivatives have been screened for cytotoxic effects against cancer cell lines. Compounds with specific substitutions at the nitrogen positions demonstrated varying levels of cytotoxicity, indicating structure-activity relationships that warrant further investigation .
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially through its ability to induce apoptosis in cancer cells.
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Activity
In a recent study, various indazole derivatives were synthesized and tested for their anti-inflammatory effects. This compound was included in the screening process, where it was found to significantly reduce nitric oxide levels in RAW264.7 cells induced by lipopolysaccharides (LPS). This indicates its potential as an anti-inflammatory agent .
Case Study: Cytotoxic Effects
Another study evaluated the cytotoxicity of several indazole derivatives against cancer cell lines. This compound exhibited variable cytotoxic effects depending on its substitution pattern, with certain configurations leading to enhanced cell death in tumor cells . This highlights the importance of structural modifications in optimizing therapeutic efficacy.
Properties
IUPAC Name |
N-[(4-butoxyphenyl)methyl]-1H-indazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-2-3-10-22-17-7-4-14(5-8-17)12-19-16-6-9-18-15(11-16)13-20-21-18/h4-9,11,13,19H,2-3,10,12H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAITDRSOQNORV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC2=CC3=C(C=C2)NN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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